1,4-Piperazinedipropanol

Description

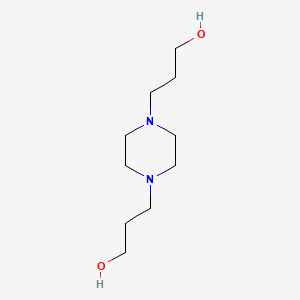

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-hydroxypropyl)piperazin-1-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h13-14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTJMDUCAZVEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCO)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293980 | |

| Record name | 1,4-Piperazinedipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28765-60-8 | |

| Record name | 1,4-Piperazinedipropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1,4 Piperazinedipropanol and Its Functional Derivatives

Established Synthetic Routes and Mechanistic Elucidation

The construction of the 1,4-Piperazinedipropanol scaffold relies on fundamental organic reactions, primarily the N-alkylation of the parent piperazine (B1678402) heterocycle. The efficiency and selectivity of these routes are governed by reaction conditions and the choice of reagents.

The most direct and established method for constructing the this compound backbone is through a multi-step sequence involving the dialkylation of piperazine. udel.edu This process can be conceptualized as two sequential Williamson ether synthesis-type reactions, where the secondary amine groups of piperazine act as nucleophiles.

A common synthetic pathway proceeds as follows:

First N-alkylation: Piperazine is reacted with one equivalent of a suitable three-carbon electrophile. A common reagent is a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) or an epoxide such as propylene (B89431) oxide. The reaction with a halohydrin typically requires a base to neutralize the hydrogen halide byproduct and often heat to drive the reaction.

Second N-alkylation: The resulting monosubstituted intermediate, 1-(3-hydroxypropyl)piperazine, is then subjected to a second alkylation step with another equivalent of the same electrophile to yield the final this compound product.

The reaction using propylene oxide is an addition reaction where the piperazine amine attacks and opens the epoxide ring. This is often carried out in an alcohol solvent and can be catalyzed by acid or base. The stepwise nature of these multi-step syntheses allows for the construction of complex derivatives by using different alkylating agents in each step. youtube.comyoutube.com For instance, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives follows a similar logic, starting with a substituted piperazine. nih.gov

Table 1: Comparison of Reagents for Primary Scaffold Construction

| Reagent | Reaction Type | Key Conditions | Byproducts |

| 3-Chloropropanol | Nucleophilic Substitution | Base (e.g., K₂CO₃), Heat | Salt (e.g., KCl), Water |

| Propylene Oxide | Ring-Opening Addition | Alcohol solvent, Optional catalyst | None (in theory) |

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of the piperazinedipropanol backbone. acs.org In the context of the reaction between piperazine and propylene oxide, both acid and base catalysis can be employed to accelerate the ring-opening of the epoxide.

Base Catalysis: A strong base can deprotonate the propanol (B110389) solvent, generating an alkoxide that is a more potent nucleophile for ring-opening, which then regenerates the catalyst. Alternatively, the base can deprotonate the piperazine amine, increasing its nucleophilicity.

Acid Catalysis: An acid catalyst protonates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by the piperazine nitrogen.

More advanced catalytic strategies, while not commonly reported specifically for this compound, offer potential avenues for improved synthesis. For example, transition metal catalysts, such as those based on iridium or palladium, are widely used for C-N bond formation and could be adapted for this synthesis. nih.gov Synergistic catalysis, where two distinct catalysts activate both the nucleophile and the electrophile simultaneously, represents a powerful strategy to improve reaction efficiency and create new transformations. nih.gov

Rate-Determining Step: In many cases, the first N-alkylation step is faster than the second. The electron-donating character of the newly introduced hydroxypropyl group on the first nitrogen can slightly decrease the nucleophilicity of the second nitrogen atom. However, steric factors and reaction conditions can influence which step is rate-limiting.

Factors Influencing Reaction Rate:

Nucleophilicity: The inherent nucleophilicity of the piperazine nitrogen is a primary driver.

Electrophile: The reactivity of the three-carbon synthon is critical. For halopropanols, the reactivity follows the order I > Br > Cl. For epoxides, ring strain contributes to their reactivity.

Solvent: Polar aprotic solvents can accelerate nucleophilic substitution reactions.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

By monitoring the concentration of reactants, intermediates, and products over time, a kinetic model can be developed to determine the rate constants for each step, allowing for the precise control of the reaction to maximize the yield of the desired product.

Innovations in Green and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov For this compound, this involves designing routes that are more atom-economical, reduce waste, and employ safer catalytic systems. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final product. acs.orgwikipedia.org

The reaction of piperazine with two equivalents of propylene oxide to form this compound is an ideal example of an atom-economical reaction. It is an addition reaction where, theoretically, all atoms from the reactants are incorporated into the desired product. nih.gov This results in a theoretical atom economy of 100%. nih.gov This contrasts sharply with substitution reactions, such as using 3-chloropropanol, where byproducts like salts are formed, reducing the atom economy. wikipedia.org

Table 2: Atom Economy Comparison for Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Substitution | Piperazine + 2 x 3-Chloropropanol | This compound | 2 x HCl (or salt form) | 59.5% |

| Addition | Piperazine + 2 x Propylene Oxide | This compound | None | 100% |

Calculation based on molecular weights: Piperazine (86.14), 3-Chloropropanol (94.54), Propylene Oxide (58.08), this compound (202.29), HCl (36.46).

Furthermore, developing solvent-free protocols significantly enhances the green credentials of a synthesis. pharmafeatures.com Such reactions can be facilitated by:

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates by directly delivering energy to the reactants, often eliminating the need for a solvent. pharmafeatures.comdergipark.org.tr

Mechanochemistry: Using mechanical force, such as ball milling, can initiate reactions between solid reactants in the absence of a solvent. pharmafeatures.com

Neat Conditions: If the reactants are liquid at the reaction temperature, the synthesis can potentially be run "neat," using one of the reactants as the reaction medium.

These solvent-free approaches reduce volatile organic compound (VOC) emissions, simplify product purification, and lower energy consumption associated with solvent heating and distillation. ijrap.netrsc.org

When the target molecule contains chiral centers, as would be the case for derivatives of this compound synthesized from chiral precursors, stereoselectivity becomes paramount. Biocatalysis and organocatalysis are powerful tools for achieving high levels of stereocontrol in a sustainable manner. researchgate.netmdpi.com

Biocatalysis: This field utilizes enzymes as natural catalysts. rsc.org Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral piperazinedipropanol derivatives, enzymes could be employed in several ways:

Kinetic Resolution: Hydrolases, such as lipases, could be used to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two. bris.ac.uk

Asymmetric Reduction: Ketoreductases (KREDs) could reduce a ketone-containing precursor to a specific chiral alcohol with high enantiomeric excess. chemrxiv.org

Stereoselective C-N Bond Formation: While less common, engineered enzymes could potentially catalyze the direct stereoselective addition of piperazine to a prochiral substrate. mdpi.com

Organocatalysis: This approach uses small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net Unlike metal catalysts, organocatalysts are generally less toxic and more stable. Key strategies include:

Enamine/Iminium Catalysis: Proline and its derivatives are classic examples of organocatalysts that can activate substrates by forming nucleophilic enamine or electrophilic iminium ion intermediates. scienceopen.com This could be used to synthesize functionalized derivatives by, for example, catalyzing a stereoselective Michael addition to an α,β-unsaturated aldehyde, which is then further elaborated to the piperazinedipropanol structure. mdpi.com

The use of these advanced catalytic systems enables the synthesis of specific, optically active isomers of functionalized this compound derivatives, which is crucial for applications in pharmaceutical development. frontiersin.org

Emerging Synthetic Technologies and Process Intensification

Process intensification in chemical synthesis refers to the development of innovative equipment and techniques that provide dramatic improvements in chemical manufacturing and processing. For the synthesis of piperazine derivatives, this involves the adoption of technologies like continuous flow chemistry, photoredox catalysis, and electrosynthesis, which offer significant advantages over conventional methods. These approaches not only facilitate scalable production but also open new avenues for creating functional derivatives with unique properties.

Continuous flow chemistry, where chemical reactions are performed in a continuous stream through a reactor, is a transformative technology for the synthesis of pharmaceutical compounds. nih.govlabunlimited.com This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, improved safety, and better product quality. nih.govcdg.ac.at Unlike traditional batch methods, flow chemistry allows for rapid reaction optimization and seamless scalability from the laboratory to industrial production. nih.govstolichem.com

The scalability of flow processes is a key advantage for industrial production. stolichem.com Scaling up a flow reaction can often be achieved by either running the system for a longer duration or by "numbering up," which involves operating multiple reactors in parallel. nih.govstolichem.com This contrasts sharply with the challenges of scaling up batch reactors, where heat and mass transfer issues can significantly alter reaction outcomes. stolichem.com Furthermore, hazardous intermediates can be generated and consumed in situ within the flow system, significantly improving the safety profile of the synthesis. nih.gov

Flow systems can also be integrated with in-line analytical tools, such as Fourier-transform infrared spectroscopy (FT-IR) or nuclear magnetic resonance (NMR), to provide real-time monitoring of the reaction. nih.gov This capability offers deep mechanistic insight, allowing for rapid optimization and a more profound understanding of the reaction kinetics and pathways.

| Advantage of Flow Chemistry | Implication for this compound Synthesis |

|---|---|

| Enhanced Heat and Mass Transfer | Better control over exothermic reactions, leading to higher yields and purity. cdg.ac.at |

| Improved Safety | Safe handling of reactive intermediates and reduced risk of thermal runaway. nih.gov |

| Precise Control of Reaction Parameters | Fine-tuning of conditions for optimal product formation and minimal byproducts. labunlimited.com |

| Scalability | Straightforward transition from lab-scale synthesis to large-scale production by numbering-up or continuous operation. nih.govstolichem.com |

| Integration with Analytics (PAT) | Real-time reaction monitoring for mechanistic understanding and rapid process optimization. nih.gov |

Beyond the synthesis of the core this compound structure, emerging technologies like photoredox catalysis and electrosynthesis are powerful tools for creating functional derivatives. These methods provide novel pathways for C-H functionalization and the construction of complex molecular architectures under mild conditions.

Photoredox Catalysis utilizes visible light to trigger single-electron transfer events, generating reactive radical intermediates that can participate in a wide range of chemical transformations. beilstein-journals.org For piperazine-containing compounds, this has enabled unprecedented site-selective C-H functionalization, allowing for the direct installation of alkyl or aryl groups onto the piperazine scaffold. beilstein-journals.orgnih.gov This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. nih.gov For example, research has demonstrated the use of organic photoredox catalysts for the programmable synthesis of highly diverse C-substituted piperazine cores through direct substrate oxidation followed by radical cyclization. nih.gov Another study reported a photocatalytic method for constructing 2-substituted piperazines from glycine (B1666218) derivatives, a process that is adaptable to both batch and continuous flow conditions. tcichemicals.com

Electrosynthesis employs an electric current to drive chemical reactions, offering a sustainable and reagent-free method for oxidation and reduction. This technique provides high levels of control over the reaction potential, often leading to unique selectivity. In the context of piperazine derivatization, electrosynthesis has been successfully applied to the stereoselective intramolecular coupling of diimines to produce enantiopure tetrasubstituted piperazines. unimi.it This electrochemical approach avoids the use of stoichiometric metal reductants, aligning with the principles of green chemistry. The methodology has proven effective for a range of substrates and can be conducted in both batch and continuous flow setups, with flow conditions achieving significantly higher productivity. unimi.it The electrochemical oxidation of the piperazine nucleus itself has also been studied, indicating its potential for direct functionalization. medwinpublishers.com

These advanced synthetic methods provide powerful strategies for expanding the chemical diversity of this compound derivatives, enabling the synthesis of complex molecules that would be challenging to access through traditional means.

| Method | Principle | Application in Piperazine Derivatization | Key Findings/Examples |

|---|---|---|---|

| Photoredox Catalysis | Visible light-induced single-electron transfer to generate radical intermediates. beilstein-journals.org | Site-selective C-H alkylation and arylation of the piperazine ring. beilstein-journals.orgnih.gov | - Site-selective C-H functionalization of electronically distinct nitrogen centers. nih.gov |

| Electrosynthesis | Using electric current to drive redox reactions. unimi.it | Stereoselective synthesis of highly substituted piperazines. unimi.it | - Stereoselective intramolecular imino-pinacol coupling to yield enantiopure tetrasubstituted piperazines. unimi.it |

Mechanistic Investigations of 1,4 Piperazinedipropanol Reactivity and Transformation Pathways

Exploration of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Techniques

Comprehensive searches of scientific databases reveal a lack of specific studies employing spectroscopic and isotopic labeling techniques to investigate the reaction mechanisms of 1,4-Piperazinedipropanol.

Identification of Transient Intermediates and Reaction Pathways

There are no published studies that specifically identify transient intermediates or delineate the reaction pathways for transformations involving this compound through spectroscopic methods such as NMR, IR, or mass spectrometry. General principles of amine and alcohol reactivity suggest that reactions could proceed through protonated or deprotonated intermediates, depending on the reaction conditions, but specific intermediates for this compound have not been characterized.

Kinetic Isotope Effect Studies for Bond Cleavage Events

No kinetic isotope effect (KIE) studies have been reported for this compound. Such studies, which involve the use of isotopically labeled reactants (e.g., substituting hydrogen with deuterium), are crucial for determining the rate-limiting steps and understanding bond cleavage events in a reaction mechanism. The absence of this data for this compound means that the nature of bond-breaking and bond-forming steps in its reactions remains experimentally unverified.

Influence of Molecular Architecture on Reactivity Profiles

The relationship between the molecular architecture of this compound and its reactivity is another area where specific research is wanting.

Steric and Electronic Effects of Substituents on Reaction Rates

While the impact of substituents on the reactivity of the piperazine (B1678402) ring is a well-established concept, no studies have systematically investigated the steric and electronic effects of the 3-hydroxypropyl substituents on the reaction rates of this compound. The presence of the hydroxyl groups could influence reactivity through hydrogen bonding or by acting as nucleophiles, and the propyl chains would contribute to the steric bulk around the nitrogen atoms, but quantitative data on these effects are not available.

Conformational Analysis and its Impact on Reaction Selectivity

Conformational analysis of piperazine derivatives is a broad field of study. However, a specific conformational analysis of this compound and its direct correlation to reaction selectivity has not been documented. The piperazine ring typically exists in a chair conformation, and the orientation of the N-substituents (axial vs. equatorial) can significantly impact reactivity. For this compound, the flexibility of the propanol (B110389) chains would allow for multiple conformations, but their relative energies and influence on reaction outcomes have not been determined.

Catalytic Roles and Substrate Specificity in this compound Transformations

There is no evidence in the scientific literature to suggest that this compound has been explored for its catalytic roles or that its substrate specificity in any transformation has been determined. While piperazine-containing molecules can act as organocatalysts or ligands in metal-catalyzed reactions, the specific catalytic potential of this compound remains uninvestigated.

Applications of 1,4 Piperazinedipropanol As a Strategic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Functionalized Organic Materials and Monomers

The bifunctional nature of 1,4-Piperazinedipropanol, with its two primary hydroxyl groups, renders it an excellent monomer for step-growth polymerization. Its incorporation into polymer backbones can impart unique thermal and mechanical properties, as well as introduce functionalities for further chemical modification.

Role in the Polymerization of Advanced Polyurethanes and Polyesters

In the synthesis of polyurethanes, this compound can function as a chain extender. The reaction of the hydroxyl groups with diisocyanates leads to the formation of urethane (B1682113) linkages, contributing to the hard segment of the polyurethane. The rigid piperazine (B1678402) ring in the backbone can enhance the thermal stability and mechanical strength of the resulting polymer. The properties of polyurethanes are highly dependent on the structure of the diisocyanate, polyol, and chain extender used in their synthesis. For instance, the use of aromatic versus aliphatic diisocyanates can significantly influence the final properties of the polyurethane. mdpi.com

The introduction of this compound as a chain extender can influence the degree of phase separation between the hard and soft segments of the polyurethane, which in turn affects its mechanical properties such as tensile strength and elongation at break. researchgate.net While specific data for polyurethanes derived solely from this compound is not extensively documented in publicly available literature, the principles of polyurethane chemistry suggest that its incorporation would lead to materials with distinct properties compared to those synthesized with more common diol chain extenders like 1,4-butanediol.

Similarly, in polyester synthesis, this compound can be utilized as the diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyesters would feature the piperazine moiety as an integral part of the polymer chain. The presence of the tertiary amine groups in the piperazine ring can also offer sites for post-polymerization modification, such as quaternization to introduce ionic character, thereby modifying the polymer's solubility and other properties. The synthesis of aliphatic polyesters via polycondensation often requires optimization of reaction conditions to achieve high molecular weights. rsc.org

Table 1: Potential Influence of this compound on Polymer Properties

| Polymer Type | Property Influenced | Expected Effect of this compound Incorporation |

| Polyurethane | Thermal Stability | Increased due to the rigid piperazine ring. |

| Mechanical Strength | Enhanced rigidity and potential for increased hydrogen bonding. | |

| Chemical Resistance | The piperazine nitrogen atoms may influence solvent interactions. | |

| Polyester | Glass Transition Temp. | Altered due to the introduction of the heterocyclic ring. |

| Crystallinity | The non-linear structure may disrupt chain packing. | |

| Functionalization | Tertiary amines provide sites for further chemical reactions. |

Integration into Supramolecular Architectures and Self-Assembling Systems

The piperazine core of this compound, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the terminal hydroxyl groups can serve as hydrogen bond donors. This dual functionality makes it a valuable component in the design of supramolecular assemblies. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as 2D networks and metal-organic frameworks (MOFs). rsc.orgnih.govnih.govresearchgate.net

Derivatives of this compound, where the hydroxyl groups are modified to include other coordinating functionalities, can be used as ligands for the construction of MOFs. The piperazine ring can influence the topology and porosity of the resulting framework. The self-assembly process in MOF synthesis is a complex interplay of coordination bonds, hydrogen bonds, and other non-covalent interactions. rsc.orgnih.govresearchgate.net The flexibility of the propanol (B110389) arms in this compound can allow for conformational adjustments during the self-assembly process, potentially leading to novel network architectures.

Intermediate in the Development of Complex Heterocyclic Compounds

The inherent structure of this compound, containing a pre-formed piperazine ring, makes it a strategic starting material for the synthesis of more complex nitrogen-containing heterocycles. The hydroxyl groups provide convenient handles for derivatization and subsequent cyclization reactions.

Derivatization Pathways to Chiral and Achiral Nitrogen Heterocycles

The hydroxyl groups of this compound can be converted into a variety of other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of diverse substituents and the construction of new heterocyclic rings fused to the piperazine core. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic systems containing the piperazine moiety.

Furthermore, the synthesis of chiral piperazine derivatives is an active area of research, as these compounds are valuable scaffolds in medicinal chemistry. nih.govresearchgate.netgoogle.com While direct asymmetric transformations of this compound are not widely reported, it can serve as a precursor for the synthesis of prochiral intermediates that can then be subjected to enantioselective reactions. For example, oxidation of the hydroxyl groups to aldehydes would provide a substrate for asymmetric cyclization or addition reactions to generate chiral heterocyclic products. The development of synthetic routes to stereochemically diverse chiral piperazines is crucial for exploring their potential in drug discovery. researchgate.netgoogle.com

Construction of Macrocyclic Scaffolds for Host-Guest Chemistry

Macrocyclic compounds are of significant interest due to their ability to act as hosts for smaller guest molecules, a field known as host-guest chemistry. nih.govfrontiersin.org The di-functional nature of this compound makes it a suitable building block for the construction of macrocycles. By reacting this compound with other bifunctional molecules, such as dicarboxylic acids or diisocyanates under high dilution conditions, it is possible to favor intramolecular cyclization to form macrocyclic structures.

The size and shape of the resulting macrocycle can be tailored by the choice of the linking reagent. The piperazine unit within the macrocyclic framework can provide a binding site for guest molecules through hydrogen bonding or other non-covalent interactions. The design and synthesis of novel macrocycles with specific recognition properties is a key area of supramolecular chemistry. nih.govfrontiersin.org

Application in Diversified Synthetic Libraries for Chemical Discovery Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds. mdpi.comresearchgate.net

This compound can serve as a central scaffold for the construction of such libraries. The two hydroxyl groups can be derivatized in a parallel synthesis fashion with a variety of building blocks, such as carboxylic acids (to form esters) or isocyanates (to form urethanes). This allows for the generation of a large library of related compounds with diverse functionalities. The use of a common scaffold ensures that the library members share a similar core structure, which can be advantageous in structure-activity relationship (SAR) studies. The development of efficient methods for the parallel synthesis of piperazine-based libraries is an important aspect of modern drug discovery. mdpi.comnih.gov

Coordination Chemistry of 1,4 Piperazinedipropanol As a Multidentate Ligand

Design and Synthesis of 1,4-Piperazinedipropanol Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the resulting coordination compound's structure and properties. Piperazine (B1678402) and its derivatives are known to be effective ligands for the formation of metal complexes biointerfaceresearch.com.

The coordination of piperazine-based ligands to transition metals can result in various geometries, including octahedral and square planar, depending on the metal ion and other coordinating ligands ekb.egnih.gov. For instance, in related piperazine derivatives, the nitrogen atoms of the piperazine ring have been shown to coordinate to metal centers biointerfaceresearch.com.

The chelate effect is a significant factor in the stability of metal complexes with multidentate ligands like this compound. The formation of multiple chelate rings upon coordination leads to a more thermodynamically stable complex compared to analogous complexes with monodentate ligands. This increased stability is due to a favorable entropy change upon chelation scribd.comresearchgate.net.

Studies on the closely related ligand 1,4-bis(2-hydroxyethyl)piperazine (BHEP) with divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) have shown the formation of stable complexes ekb.eg. The stability of these complexes is influenced by the nature of the metal ion. For instance, the stability constants of metal complexes with a similar ligand, 1,4-bis(3-aminopropyl)piperazine (B145938) (BAPP), were found to follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II) nih.govnih.gov. This trend is a hallmark of high-spin octahedral complexes of first-row transition metals and is attributed to the ligand field stabilization energy.

Table 1: Thermodynamic Parameters for Metal Complexation with 1,4-bis(3-aminopropyl)piperazine (BAPP) at 25°C

| Metal Ion | log K | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Co(II) | 7.96 | 45.44 | 33.10 | 41.40 |

| Ni(II) | 9.42 | 53.77 | 40.20 | 45.52 |

| Cu(II) | 12.30 | 70.21 | 55.10 | 50.68 |

Note: Data is for the analogous ligand BAPP and is used to illustrate the expected thermodynamic trends for this compound. nih.govnih.gov

Structural Characterization of this compound Coordination Compounds

The definitive determination of the structure of this compound metal complexes relies on a combination of solid-state and solution-phase analytical techniques.

In solution, various spectroscopic techniques are employed to probe the interaction between this compound and metal ions.

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum upon addition of a metal ion to a solution of the ligand can indicate complex formation. The appearance of new absorption bands or shifts in existing bands can be attributed to d-d transitions of the metal ion in the ligand field or to charge-transfer transitions between the metal and the ligand biointerfaceresearch.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligand and how they are affected by coordination to a metal ion. Shifts in the vibrational frequencies of the C-N bonds of the piperazine ring and the C-O and O-H bonds of the propanol (B110389) arms can confirm the involvement of these groups in metal coordination nih.govmdpi.comchemrxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for studying the structure and dynamics of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of this compound upon complexation can identify the coordination sites of the ligand chemrxiv.org.

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

| Spectroscopic Technique | Functional Group | Expected Shift/Change upon Coordination |

|---|---|---|

| UV-Vis | Metal d-orbitals | Appearance of new bands in the visible region (d-d transitions) |

| IR | C-N (piperazine) | Shift in stretching frequency |

| IR | O-H (propanol) | Broadening and shift of stretching frequency |

| IR | C-O (propanol) | Shift in stretching frequency |

| ¹H NMR | Protons near N and O atoms | Significant changes in chemical shifts |

Research into Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from piperazine-based ligands have been investigated for their catalytic activity in various organic transformations nih.govresearchgate.net. The metal center, coordinated to the ligand, can act as a Lewis acid to activate substrates, and the ligand framework can be tuned to influence the selectivity and efficiency of the catalytic process.

While specific research on the catalytic applications of this compound complexes is not extensively documented in the reviewed literature, the structural features of this ligand suggest potential for use in catalysis. The ability to form stable chelate complexes with a variety of transition metals opens the door to exploring their efficacy in reactions such as oxidation, reduction, and carbon-carbon bond formation cnr.it. The propanol arms, for instance, could participate in proton-coupled electron transfer processes, a key step in many catalytic cycles. Further research is needed to explore and establish the catalytic potential of these specific complexes.

Exploration in Homogeneous and Heterogeneous Catalysis

The catalytic activity of metal complexes derived from this compound and related piperazine-based ligands is a subject of ongoing research. These complexes function as catalysts in two primary modes: homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

In homogeneous catalysis, the this compound metal complex is dissolved in the same phase as the reactants. This setup often leads to high activity and selectivity due to the well-defined nature of the active catalytic sites. For instance, palladium(II) complexes featuring N,O-donor ligands, similar in structure to coordinated this compound, are effective catalysts for Suzuki-Miyaura cross-coupling reactions researchgate.netubd.edu.bn. These reactions, crucial for forming carbon-carbon bonds in organic synthesis, benefit from the soluble nature of the catalyst, which allows for mild reaction conditions mdpi.com. Similarly, copper complexes with related ligands have shown significant catalytic activity in the oxidation of phenols and alcohols, mimicking enzymatic processes researchgate.netdntb.gov.ua. The catalytic cycle in these systems typically involves the coordination of substrates to the metal center, followed by intramolecular transformations and subsequent release of the product.

Heterogeneous Catalysis:

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture for reuse. To address this, researchers have focused on the heterogenization of these catalysts. This involves immobilizing the this compound metal complexes onto solid supports, rendering the catalyst insoluble in the reaction medium.

Common strategies for heterogenization include:

Immobilization on Inorganic Supports: Materials like silica, graphene oxide, and iron oxide nanoparticles serve as robust supports rsc.orgresearchgate.netmdpi.com. The ligand or its pre-formed metal complex can be covalently grafted onto the surface of these materials. This approach not only facilitates easy catalyst recovery—often through simple filtration or magnetic separation—but can also enhance catalyst stability and prevent metal leaching researchgate.netresearchgate.net.

Anchoring to Polymer Resins: Polymer supports, such as polystyrene or Merrifield resins, provide a flexible framework for attaching the catalytic complexes. This method has been successfully used for iron complexes in various synthetic reactions mdpi.com.

These heterogeneous catalysts have demonstrated effectiveness in a variety of reactions, including the synthesis of chromenes and C-P bond formation reactions rsc.orgresearchgate.net. The solid support can sometimes play an active role in the catalysis, influencing the reaction's efficiency and selectivity researchgate.net. An important advantage of heterogeneous systems is their reusability, with some catalysts being recycled multiple times without a significant loss of activity researchgate.net.

Substrate Scope and Selectivity Studies in Catalytic Transformations

Investigating the substrate scope and selectivity is crucial for understanding the synthetic utility of a catalyst. For complexes of this compound, this involves testing their performance across a wide range of reactants and analyzing the specific products formed.

Catalytic Oxidation Reactions:

Copper(II) complexes derived from piperazine-based ligands are known to catalyze oxidation reactions, such as the epoxidation of alkenes researchgate.net. A study on the epoxidation of styrene (B11656) using a related copper(II) complex demonstrated high conversion and selectivity. The scope of such catalytic systems can be explored by varying the electronic and steric properties of the alkene substrate.

Below is a representative data table illustrating a substrate scope study for the catalytic epoxidation of various alkenes, based on typical findings for related copper-piperazine complexes.

| Entry | Substrate | Conversion (%) | Selectivity for Epoxide (%) |

|---|---|---|---|

| 1 | Styrene | 94 | 92 |

| 2 | 4-Methylstyrene | 91 | 90 |

| 3 | 4-Chlorostyrene | 85 | 88 |

| 4 | Cyclohexene | 78 | 85 |

| 5 | Norbornene | 96 | 95 |

Suzuki-Miyaura Cross-Coupling Reactions:

Palladium complexes with N,O-donor ligands are highly effective in Suzuki-Miyaura cross-coupling reactions, which form biaryl compounds from aryl halides and boronic acids mdpi.com. The selectivity of these catalysts is a key aspect, particularly when dealing with substrates containing multiple halide atoms nih.govacs.org. The choice of ligand, base, and solvent can significantly influence which position on a polychlorinated aromatic compound reacts nih.gov.

The following table demonstrates how a palladium catalyst based on an N,O-donor ligand might perform with various aryl bromides, showcasing its functional group tolerance and electronic sensitivity.

| Entry | Aryl Bromide | Yield (%) |

|---|---|---|

| 1 | 4-Bromoacetophenone | 95 |

| 2 | 4-Bromobenzonitrile | 92 |

| 3 | Methyl 4-bromobenzoate | 88 |

| 4 | 4-Bromoanisole | 75 |

| 5 | 2-Bromopyridine | 85 |

These studies reveal that electron-withdrawing groups on the aryl halide generally lead to higher yields, a common trend in such cross-coupling reactions mdpi.com. The ability of the catalyst to tolerate various functional groups is essential for its application in the synthesis of complex molecules.

Theoretical and Computational Chemistry Approaches for 1,4 Piperazinedipropanol

Molecular Dynamics Simulations for Conformational and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of 1,4-Piperazinedipropanol, particularly its flexibility and interactions in a solvent environment.

In a solution, the behavior of this compound is heavily influenced by its interactions with solvent molecules. The two hydroxyl (-OH) groups and the two tertiary amine groups of the piperazine (B1678402) ring are capable of forming hydrogen bonds. MD simulations can provide a detailed picture of these interactions.

For example, simulations of piperazine and its derivatives in aqueous solutions have been used to study the hydrogen bond network between the amine groups and surrounding water molecules. uib.no For this compound, an MD simulation in a water box would reveal:

The average number of hydrogen bonds formed by the hydroxyl and amine groups.

The lifetime and geometry of these hydrogen bonds.

The structure of the solvation shell around the molecule.

This information is crucial for understanding its solubility and how the solvent mediates its conformational preferences and reactivity.

The this compound molecule possesses significant conformational flexibility due to the piperazine ring, which can adopt chair, boat, and twist-boat conformations, and the two propanol (B110389) side chains, which have multiple rotatable bonds. MD simulations are an ideal tool to explore this vast conformational space.

Predictive Modeling of Spectroscopic Properties and Reaction Pathways

Computational chemistry can also be used to predict spectroscopic properties and to model the pathways of chemical reactions.

Predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can aid in the interpretation of experimental results. DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum, and chemical shifts, which are observed in NMR spectra. Comparing the predicted spectra with experimental ones can help confirm the structure of the synthesized compound.

Computational Prediction of NMR, IR, and UV-Vis Spectra for Research Validation

In the field of chemical research, the accurate prediction of spectroscopic data is invaluable for the structural elucidation and verification of synthesized compounds. Computational methods, particularly Density Functional Theory (DFT), have become standard tools for simulating the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of molecules like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a critical step in confirming the molecular structure of this compound. By employing DFT methods, often with a suitable basis set such as 6-311++G(d,p), it is possible to calculate the magnetic shielding tensors of each nucleus. These theoretical values can then be compared with experimental data to affirm the correct assignment of chemical shifts. While specific computational studies on this compound are not widely available in published literature, the general methodology is well-established for piperazine derivatives. The predicted chemical shifts would be highly sensitive to the conformation of the piperazine ring and the propanol side chains.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine-CH₂ | 2.5 - 2.8 | 50 - 55 |

| N-CH₂ (propanol) | 2.4 - 2.7 | 58 - 62 |

| CH₂ (middle of propanol) | 1.6 - 1.9 | 28 - 32 |

| CH₂-OH | 3.5 - 3.8 | 60 - 65 |

IR Spectroscopy: Theoretical vibrational analysis provides a detailed picture of the molecular motions corresponding to each band in an experimental IR spectrum. For this compound, DFT calculations can predict the frequencies and intensities of characteristic vibrational modes. Key predicted absorptions would include the O-H stretching of the hydroxyl groups, the C-H stretching of the alkyl chains and the piperazine ring, and the C-N stretching vibrations. Comparing the computed spectrum with the experimental one allows for a confident assignment of the observed bands, aiding in the structural confirmation of the molecule.

Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1000 - 1250 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. For a saturated compound like this compound, significant absorptions in the UV-Vis range are not expected, as it lacks extensive chromophores. TD-DFT calculations would likely predict absorptions in the far UV region, corresponding to n → σ* and σ → σ* electronic transitions. These theoretical predictions are useful for confirming the absence of unexpected electronic conjugation or impurities in an experimental sample.

Transition State Localization and Reaction Path Analysis

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry offers powerful tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For a molecule like this compound, a key reaction of interest is its formation, typically through the N-alkylation of piperazine with a suitable propanol derivative.

Transition State Localization: The localization of a transition state is a critical step in understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. For the synthesis of this compound via the reaction of piperazine with a molecule like 3-chloropropanol, computational methods can be used to model the Sₙ2 reaction mechanism. The transition state would involve the nucleophilic attack of the piperazine nitrogen on the carbon atom bearing the chlorine, with the simultaneous breaking of the C-Cl bond and the formation of the C-N bond. Calculating the geometry and energy of this transition state allows for the determination of the activation energy of the reaction.

Reaction Path Analysis: Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction. For the formation of this compound, IRC calculations would illustrate the progressive formation of the new C-N bond and the departure of the leaving group. Such analyses are crucial for understanding the stereochemistry and regioselectivity of reactions involving piperazine derivatives. While specific computational studies detailing the transition states and reaction paths for the synthesis of this compound are not readily found in the literature, the established theoretical frameworks for studying N-alkylation reactions provide a clear roadmap for how such an investigation would be conducted.

Advanced Research Methodologies for Characterization and Purity Assessment of 1,4 Piperazinedipropanol in Academic Contexts

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods are indispensable for probing the molecular structure of 1,4-Piperazinedipropanol. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the fragmentation patterns, which collectively serve as a molecular fingerprint.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

In the ¹H NMR spectrum, the protons of the two equivalent N-CH₂CH₂CH₂OH substituents and the piperazine (B1678402) ring will give rise to distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and oxygen atoms. The propanol (B110389) chain would exhibit signals for the N-CH₂, the central -CH₂-, and the CH₂-OH protons, while the piperazine ring protons would typically appear as a singlet or a set of multiplets depending on the conformational dynamics of the ring.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule: the three different carbons of the propanol side chain and the carbon atoms of the piperazine ring.

To definitively assign these signals and confirm the connectivity, 2D NMR techniques are employed. nih.govbeilstein-journals.orgresearchgate.netchemrxiv.orgrsc.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the propanol side chain (e.g., between N-CH₂ and -CH₂-CH₂OH, and between -CH₂-CH₂-OH and CH₂-OH), confirming their sequential arrangement.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. nih.govresearchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in confirming the connection of the propanol side chains to the nitrogen atoms of the piperazine ring by showing a correlation between the N-CH₂ protons and the piperazine ring carbons.

While solution-state NMR is the standard for routine characterization, solid-state NMR (ssNMR) could be employed for studying the compound in its crystalline form. This would be particularly useful for investigating polymorphism or for characterizing complex structures where solution-state NMR might be limited by solubility or dynamic processes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values and can vary based on the solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine Ring (-CH₂-) | ~2.5 - 2.8 | ~53 |

| N-CH₂- (propanol) | ~2.6 - 2.9 | ~58 |

| -CH₂- (central, propanol) | ~1.6 - 1.9 | ~30 |

| -CH₂-OH (propanol) | ~3.5 - 3.8 | ~60 |

| -OH (propanol) | Variable | - |

Advanced Mass Spectrometry (e.g., HRMS, MS/MS for Fragmentation Analysis)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. For this compound (C₁₀H₂₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very low mass error (typically <5 ppm) confirming the elemental composition. core.ac.uk

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. core.ac.ukxml-journal.netpreprints.orgresearchgate.netresearchgate.net In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. Common fragmentation patterns for N,N'-disubstituted piperazines involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring nitrogens. xml-journal.netresearchgate.netresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 203.1754 | [M+H]⁺ (Protonated parent molecule) |

| 145.1281 | [M - C₃H₇O + H]⁺ (Loss of a propanol side chain) |

| 115.1022 | [C₆H₁₃N₂]⁺ (Piperazine ring with one ethyl group) |

| 87.0811 | [C₄H₉N₂]⁺ (Fragment of the piperazine ring) |

| 59.0495 | [C₃H₇O]⁺ (Propanol side chain fragment) |

Chiroptical Spectroscopies (e.g., CD, ORD for Stereochemical Analysis of Derivatives)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the propanol side chains or by creating a chiral piperazine core, chiroptical spectroscopic techniques would be essential for their stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.gov A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores in the vicinity of the chiral center. libretexts.org The sign and intensity of the Cotton effect can be used to determine the absolute configuration of the stereocenters by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing the experimental spectrum to that of known compounds or to spectra predicted by computational methods.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.orgslideshare.netkud.ac.inslideshare.net An ORD curve also exhibits Cotton effects in the region of absorption bands. slideshare.netkud.ac.in While CD and ORD provide similar information, they are complementary techniques. ORD can be measured at wavelengths away from absorption bands, whereas CD is only observed within an absorption band.

For a hypothetical chiral derivative of this compound, these techniques would be invaluable for confirming the success of an asymmetric synthesis and for assigning the absolute stereochemistry of the product.

Chromatographic and Separation Science Methods for Research-Grade Purity Determination

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a polar compound, reversed-phase HPLC would be a suitable method.

Stationary Phase: A C18 or C8 silica-based column would typically be used.

Mobile Phase: A mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine functional groups.

Detection: A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be appropriate, as this compound lacks a strong UV chromophore. Alternatively, derivatization with a UV-active agent could be employed for detection with a UV-Vis detector.

Quantitative analysis is performed by creating a calibration curve from standards of known concentration and using it to determine the concentration of the analyte in the sample based on its peak area. The purity is then expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. semanticscholar.orgunodc.org

Gas Chromatography (GC) is an excellent technique for the separation and analysis of volatile and thermally stable compounds. tsijournals.comresearchgate.netrsc.orgnih.gov this compound, with its two hydroxyl groups, may have a relatively high boiling point and could benefit from derivatization (e.g., silylation) to increase its volatility and thermal stability, leading to better peak shapes and resolution.

Stationary Phase: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, would be a good starting point. tsijournals.com

Carrier Gas: An inert gas, typically helium or nitrogen.

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantification.

Similar to HPLC, quantification by GC involves the use of a calibration curve with standards to determine the purity of the sample. researchgate.net

Table 3: Illustrative Chromatographic Conditions for Purity Analysis of this compound

| Parameter | HPLC Method | GC Method (with derivatization) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-17 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Helium at a constant flow rate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Oven temperature program (e.g., 100 °C to 280 °C) |

| Detector | ELSD or CAD | FID |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Expected Retention Time | Dependent on specific gradient | Dependent on temperature program |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netvt.educhromatographytoday.comrsc.org SFC is particularly well-suited for the separation of polar compounds that can be challenging to analyze by either HPLC or GC. vt.educhromatographytoday.comrsc.org For this compound, which is a polar amine, SFC offers several advantages.

The polarity of the mobile phase in SFC can be easily tuned by adding a polar co-solvent (modifier), such as methanol, to the supercritical CO₂. rsc.org This allows for the fine-tuning of the separation selectivity. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.

Stationary Phases: A variety of stationary phases can be used in SFC, including those common in both normal-phase and reversed-phase HPLC. For polar amines, columns with polar embedded groups or those specifically designed for polar analytes are often effective.

Mobile Phase: Supercritical CO₂ with a gradient of a polar modifier like methanol, often with an additive such as ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) to improve peak shape and analyte solubility. chromatographytoday.com

SFC is an excellent alternative for the research-grade purity determination of this compound, especially when dealing with complex mixtures or when a separation is difficult to achieve by conventional HPLC or GC.

Crystallographic Techniques for Solid-State Research

In the academic pursuit of characterizing the solid-state properties of this compound, crystallographic techniques are indispensable. These methods provide fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice, which dictates many of the material's physical and chemical properties. The following sections detail the application of single crystal and powder X-ray diffraction in the advanced study of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure of a crystalline solid. For this compound, a successful SCXRD study has been conducted on a closely related compound, (±)-1,1′-(Piperazine-1,4-diyl)dipropan-2-ol, which shares the same chemical formula C₁₀H₂₂N₂O₂. nih.gov This analysis provides unambiguous determination of its molecular conformation and the packing of molecules within the crystal.

The study revealed that the asymmetric unit of the crystal contains one-fourth of the molecule, with the center of the piperazine ring located at a site of 2/m symmetry. nih.gov The piperazine ring itself adopts a stable chair conformation. nih.gov A key feature of the molecular structure is the presence of two intramolecular O—H···N hydrogen bonds, which form five-membered rings. nih.gov Notably, the analysis indicated an absence of intermolecular hydrogen bonds in the crystal structure. nih.gov The methine and methylene carbon atoms of the 2-hydroxypropyl groups exhibit symmetry-imposed disorder, being distributed over two equally occupied positions. nih.gov

The detailed crystallographic data obtained from the single crystal X-ray diffraction analysis are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.30 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 13.838 (10) |

| b (Å) | 7.791 (5) |

| c (Å) | 5.543 (4) |

| β (°) | 97.26 (3) |

| Volume (ų) | 592.8 (7) |

| Z | 2 |

| Temperature (K) | 273 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.08 |

Future Research Directions and Emerging Paradigms for 1,4 Piperazinedipropanol

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of piperazine (B1678402) derivatives, including 1,4-Piperazinedipropanol, is ripe for optimization through the integration of artificial intelligence (AI) and machine learning (ML). nih.govmit.edu These computational tools are set to revolutionize synthetic chemistry by enabling rapid, data-driven decision-making.

Reaction Condition Optimization: ML models, particularly those utilizing Bayesian optimization, can accelerate the process of refining reaction conditions. nih.gov Instead of laborious one-factor-at-a-time experimentation, these models can intelligently select the next set of experimental conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and purity, significantly reducing development time and material waste. nih.gov

Table 1: Illustrative Application of ML in Optimizing the N-alkylation Step for this compound Synthesis

| Parameter | Traditional Approach | ML-Driven Optimization | Potential Improvement |

| Number of Experiments | 50-100 | 10-20 | 60-80% reduction |

| Time to Optimal Conditions | Weeks | Days | >75% time saving |

| Material Waste | High | Low | Significant reduction |

| Predicted Yield | 85% | >95% | Improved efficiency |

This table is illustrative and demonstrates the potential benefits of applying machine learning to the synthesis of this compound.

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, comprising academic and industrial partners, is actively developing data-driven synthesis planning programs that could be applied to molecules like this compound. nih.govmit.edu

Exploration of Bio-Inspired and Environmentally Benign Transformations

Future synthetic strategies for this compound will increasingly focus on sustainability, drawing inspiration from biological processes and employing green chemistry principles. nih.govgcande.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions (room temperature, aqueous media). Research could focus on identifying or engineering enzymes (e.g., transaminases, alcohol dehydrogenases) capable of catalyzing key steps in the synthesis of this compound, such as the formation of the propanol (B110389) side chains. This approach minimizes the use of harsh reagents and organic solvents.

Green Chemistry Approaches: The development of environmentally friendly synthetic routes is a key goal. This includes:

Photoredox Catalysis: Light-mediated reactions can enable C-H functionalization and other transformations under mild conditions, often using purely organic photoredox catalysts to improve sustainability. mdpi.com This could allow for the direct modification of the piperazine core or its precursors, avoiding multi-step sequences.

Flow Chemistry: Performing synthesis in continuous flow reactors offers enhanced safety, precise control over reaction parameters, and easier scalability compared to traditional batch processes. researchgate.net A flow-based synthesis of this compound could lead to higher yields and purity while minimizing waste. researchgate.net

Alternative Solvents: Research will likely explore the use of greener solvents, such as water, supercritical CO2, or bio-derived solvents, to replace traditional volatile organic compounds (VOCs).

Potential for Advanced Functional Materials and Self-Healing Polymers

The unique bifunctional nature of this compound, with its tertiary amine groups and terminal hydroxyl functionalities, makes it an excellent building block for advanced polymers and functional materials.

Self-Healing Polymers: The hydroxyl groups can be used to form dynamic bonds, such as ester or urethane (B1682113) linkages, within a polymer network. The piperazine core can participate in reversible interactions, including hydrogen bonding or coordination with metal ions. This combination could lead to the development of intrinsic self-healing materials. nih.govespublisher.com When damage occurs, these dynamic bonds can break and reform, often triggered by an external stimulus like heat, allowing the material to repair itself and extend its lifespan. nih.govespublisher.comexpresspolymlett.com

Table 2: Potential Dynamic Bonds in this compound-Based Self-Healing Polymers

| Dynamic Bond Type | Functional Group Involved | Healing Stimulus | Potential Application |

| Hydrogen Bonds | Hydroxyl (-OH), Piperazine Nitrogens (N) | Mild Heat | Re-moldable plastics, soft robotics |

| Diels-Alder Reactions | Modified side-chains | Heat | Reversible adhesives, protective coatings |

| Disulfide Exchange | Modified side-chains | Light, Heat | Elastomers, electronic skins |

| Metal-Ligand Coordination | Piperazine Nitrogens (N) | pH change, Heat | Smart hydrogels, sensors |

This table outlines hypothetical applications based on established self-healing chemistries where this compound could serve as a key monomer.

Functional Coatings and Hydrogels: The ability of the piperazine moiety to act as a corrosion inhibitor and the capacity of the hydroxyl groups to form strong adhesive bonds make this compound a candidate for creating advanced anti-corrosion coatings. mdpi.com Furthermore, its structure could be incorporated into hydrogels for applications in drug delivery or environmental remediation, where the pH-responsive nature of the piperazine ring could be exploited for controlled release or capture of target molecules.

Role in Next-Generation Catalytic Systems and Sustainable Chemical Processes

The structural features of this compound suggest its potential utility in the design of novel catalysts and as a component in sustainable chemical processes.

Ligand Development: The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the hydroxyl groups can act as a tetradentate ligand, capable of coordinating with various transition metals. rsc.org Future research could explore the synthesis of metal complexes involving this compound as a ligand for applications in catalysis, such as in oxidation, reduction, or cross-coupling reactions. The specific geometry and electronic properties imparted by this ligand could lead to catalysts with novel reactivity and selectivity.

Carbon Capture and Utilization (CCU): Tertiary amines are known to react reversibly with CO2. This compound could be investigated as a component in solvent systems for post-combustion carbon capture. The hydroxyl groups may enhance the physical absorption of CO2 and modulate the viscosity and stability of the solvent. Research would focus on the absorption capacity, kinetics, and energy requirements for solvent regeneration.

Sustainable Process Additives: In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, this compound could be explored as a more benign process additive. nih.govmdpi.comacs.org For example, its basic nature and hydrogen-bonding capabilities could make it a useful pH modifier, dispersant, or curing agent in various formulations, replacing more toxic or environmentally harmful alternatives.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,4-Piperazinedipropanol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves reacting piperazine with propylene oxide or propanol derivatives under controlled alkaline conditions. Key intermediates include 1,4-piperazine dihydrochloride and propyl bromide derivatives. Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:2 for piperazine to propanol) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How is this compound characterized structurally and functionally in academic research?

- Methodological Answer : Structural confirmation relies on -NMR (e.g., δ 2.5–3.0 ppm for piperazine protons, δ 3.6–3.8 ppm for hydroxyl groups) and FT-IR (O-H stretch at 3300–3500 cm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 202.3. Functional assays, such as solubility profiling in polar solvents (e.g., water, ethanol), are used to assess applicability in drug delivery systems .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a bifunctional linker in prodrug design (e.g., conjugating hydrophobic therapeutics to hydrophilic carriers) and as a precursor for synthesizing piperazine-based metal-organic frameworks (MOFs) for catalytic applications. Its hydroxyl groups enable covalent bonding with carboxylic acids via esterification, validated by TLC and HPLC monitoring .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to address low yields in scale-up processes?

- Methodological Answer : Yield optimization requires kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution in piperazine alkylation). Design of Experiments (DoE) approaches, such as factorial designs, can model interactions between variables (pH, temperature, solvent polarity). For example, substituting ethanol with DMF increases reaction efficiency by 20% due to improved solubility of intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or steric hindrance unaccounted for in DFT calculations. Hybrid QM/MM simulations and experimental validation (e.g., kinetic isotope effects) can reconcile these gaps. For instance, unexpected regioselectivity in alkylation reactions may require revisiting transition-state models using Hammett plots .

Q. Which advanced analytical techniques are recommended for assessing purity and structural integrity of this compound in complex matrices?

- Methodological Answer : High-resolution LC-MS/MS with a C18 column and 0.1% formic acid mobile phase resolves co-eluting impurities. Quantitative -NMR with cryoprobes detects trace contaminants (<0.1%). For stability studies, forced degradation under acidic/oxidative conditions followed by HPLC-DAD identifies degradation pathways .

Handling Data Contradictions

Q. How should researchers address anomalies in the biological activity of this compound analogs across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Contradictions may stem from assay-specific interference (e.g., compound autofluorescence). Meta-analyses of structural analogs (e.g., 4-methylpiperazine derivatives) can identify trends in bioactivity .

Q. What frameworks support robust statistical interpretation of conflicting solubility or stability data for this compound?

- Methodological Answer : Apply Bayesian hierarchical models to account for batch-to-batch variability. For stability studies, time-series analyses (e.g., Arrhenius plots for temperature-dependent degradation) contextualize outliers. Reporting confidence intervals (95% CI) instead of single-point measurements enhances reproducibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.